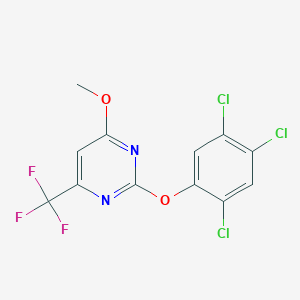
4-Methoxy-2-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine, also known as 'Metsulfuron-methyl', is a widely used herbicide that belongs to the sulfonylurea family. It is one of the most effective herbicides for controlling broadleaf weeds and grasses in a variety of crops, including wheat, barley, oats, and corn. Metsulfuron-methyl has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Pyrimidine derivatives have been synthesized and evaluated for a range of biological activities, including anti-inflammatory, analgesic, and antiviral effects. For instance, novel compounds derived from visnaginone and khellinone exhibited significant anti-inflammatory and analgesic activities, indicating the potential of pyrimidine derivatives in medical research (A. Abu‐Hashem et al., 2020). Another study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed marked inhibitory activity against retroviruses, showcasing the antiviral potential of pyrimidine compounds (D. Hocková et al., 2003).
Chemical Synthesis and Optimization
Pyrimidine derivatives are valuable as intermediates in the synthesis of complex molecules. Research on the synthesis of dichloro-methoxy-pyrimidines has provided methodologies for achieving high purity and yield, essential for the development of pharmaceuticals and agrochemicals (Liu Guo-ji, 2009). Additionally, the exploration of pyrimidine-annelated heterocycles and their derivatives emphasizes the importance of pyrimidine in the creation of new heterocyclic compounds with potential applications in drug discovery and material science (K. Majumdar et al., 1998).
Herbicidal and Agrochemical Applications
The synthesis and evaluation of dimethoxypyrimidines as novel herbicides highlight the agricultural applications of pyrimidine derivatives. These compounds have been shown to possess high herbicidal activity, indicating their potential use in weed control and crop protection (Y. Nezu et al., 1996).
Molecular Structure and Drug Design
The study of molecular structures, such as the crystal structure analysis of pyrimidine derivatives, provides insights into their chemical behavior and potential interactions with biological targets. This knowledge is crucial for the design of new drugs and the optimization of existing therapies (Jorge Trilleras et al., 2009).
Propriétés
IUPAC Name |
4-methoxy-2-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3F3N2O2/c1-21-10-4-9(12(16,17)18)19-11(20-10)22-8-3-6(14)5(13)2-7(8)15/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJYCMSPFYBFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(F)(F)F)OC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

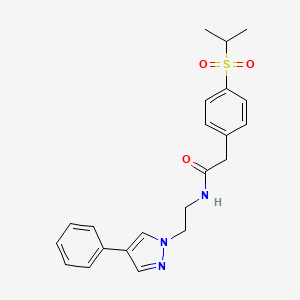
![(11bR)-4-Hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B2657493.png)
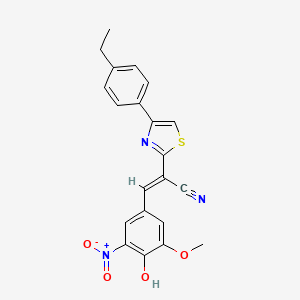
![2-(3-fluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2657498.png)
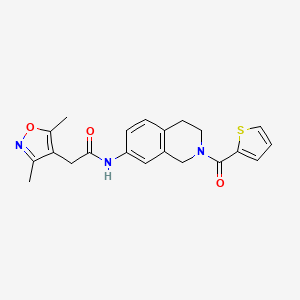
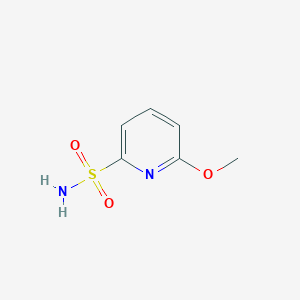
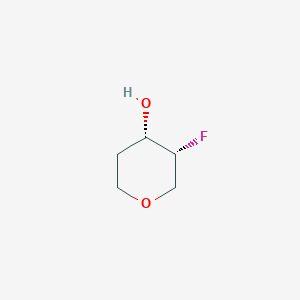

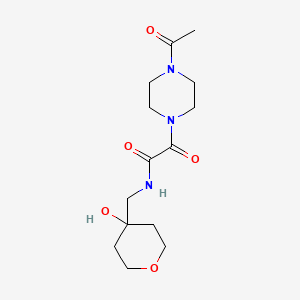
![2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride](/img/structure/B2657507.png)
![2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol](/img/structure/B2657508.png)
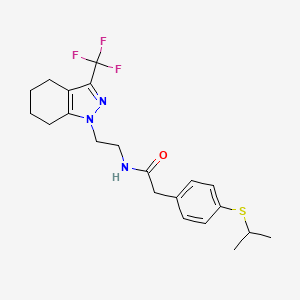
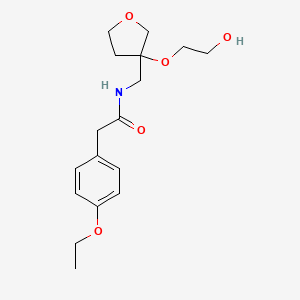
![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(o-tolyl)methanone](/img/structure/B2657513.png)